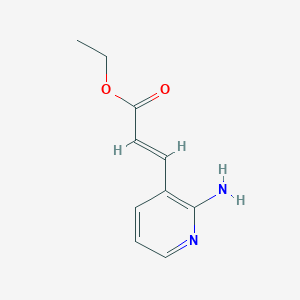

Ethyl 3-(2-aminopyridin-3-yl)acrylate

Description

Significance in Organic Synthesis and Medicinal Chemistry Research

The significance of Ethyl 3-(2-aminopyridin-3-yl)acrylate stems from its utility as a multifunctional intermediate. In organic synthesis, its structure is amenable to a range of chemical reactions. The amino group enhances the nucleophilicity of the pyridine (B92270) ring, while the acrylate (B77674) portion serves as a reactive site for various additions and modifications. Key transformations include:

Oxidation: The compound can be oxidized to produce corresponding pyridine oxides.

Reduction: It can undergo reduction to form different derivatives, such as ethyl 3-(2-aminopyridin-3-yl)propanoate.

Substitution Reactions: Both the amino group and the acrylate moiety can participate in substitution reactions with a variety of reagents.

In medicinal chemistry, this compound has attracted attention for its potential biological activities. Research has indicated that this compound and its derivatives may serve as scaffolds for the development of new therapeutic agents. For instance, studies have explored its potential in the following areas:

Antimicrobial Activity: Some research has demonstrated that the compound exhibits activity against bacteria like Staphylococcus aureus and Escherichia coli.

Anticancer Properties: In vitro studies have suggested that the compound can reduce the viability of certain cancer cells, indicating potential for its use in developing anticancer agents. nih.gov

Its role as a pharmaceutical intermediate is an active area of research, with its structural features making it a candidate for designing novel drugs.

Table 2: Comparison of this compound with Related Compounds Note: This table is interactive. You can sort the data by clicking on the column headers.

| Compound Name | Molecular Formula | Key Structural Difference | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | C₁₀H₁₂N₂O₂ | 2-amino group | 192.21 |

| Ethyl (E)-3-(pyridin-4-yl)acrylate | C₁₀H₁₁NO₂ | No amino group; pyridine at position 4 | 177.20 |

| (E)-Mthis compound | C₉H₁₀N₂O₂ | Methyl ester instead of ethyl ester | 178.19 |

Historical Context of Pyridine-Acrylate Systems in Chemical Literature

The development of pyridine-acrylate systems is built upon the extensive histories of both pyridine and acrylic compounds in chemistry. Pyridine was first identified in the 19th century by the Scottish scientist Thomas Anderson, who isolated it from bone oil. wikipedia.org Initially, the primary source of pyridine was coal tar, a byproduct of coal gasification, but this method was inefficient. wikipedia.orgnih.gov A major advancement came in 1924 with the Chichibabin pyridine synthesis, which provided a more efficient route using inexpensive reagents and is still used in industrial production. wikipedia.org The pyridine ring is a fundamental heterocyclic structure found in numerous important compounds, including various pharmaceuticals and vitamins. wikipedia.orgmdpi.com

Acrylic compounds, particularly acrylic acid and its esters like ethyl acrylate, have been central to organic synthesis for many decades. kyoto-u.ac.jpwikipedia.org Their utility in polymerization and as Michael acceptors in conjugate additions has made them indispensable reagents. kyoto-u.ac.jpresearchgate.net The reaction of compounds with labile hydrogen atoms, such as amines, with acrylic esters is a well-established synthetic method. kyoto-u.ac.jp

The convergence of these two areas of chemistry led to the synthesis and exploration of pyridine-acrylate systems. The combination of the pyridine heterocycle with the reactive acrylate moiety creates molecules with unique electronic and chemical properties. researchgate.netnih.gov These hybrid structures have been investigated for various applications, from the creation of specialized polymers and hydrogels to their use as versatile cross-linkers. mdpi.comresearchgate.net The synthesis of functionalized pyridine acrylates, such as this compound, represents a targeted approach to creating building blocks for specific applications in materials science and medicinal chemistry. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-aminopyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDWGWHNSIAMNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(N=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696559 | |

| Record name | Ethyl 3-(2-aminopyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104830-01-5 | |

| Record name | Ethyl 3-(2-aminopyridin-3-yl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 3 2 Aminopyridin 3 Yl Acrylate

Direct Synthesis Approaches

The most prominent direct synthetic route to Ethyl 3-(2-aminopyridin-3-yl)acrylate involves the nucleophilic addition of 2-aminopyridine (B139424) to ethyl acrylate (B77674). This reaction, a form of hydroamination or Michael addition, is foundational for producing the target compound and can be significantly enhanced through various catalytic methods. researchgate.net

The core of the synthesis involves the reaction where the amino group of 2-aminopyridine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester, ethyl acrylate. researchgate.net While this reaction can proceed without a catalyst, its efficiency and yield are often low. google.com The introduction of a catalyst is crucial to facilitate the addition and achieve practical conversion rates.

Catalysis is central to the efficient synthesis of this compound, with Brønsted acids being particularly effective. These catalysts activate the ethyl acrylate, making it more susceptible to nucleophilic attack by the aminopyridine.

Simple and effective Brønsted acids are widely used to promote the synthesis.

Acetic Acid: Acetic acid serves as an efficient and cost-effective catalyst for the addition reaction. google.compatsnap.com The process involves heating 2-aminopyridine and ethyl acrylate in the presence of glacial acetic acid. google.com This method is suitable for industrial-scale production, yielding a high-purity product. patsnap.com A typical procedure involves maintaining the internal temperature at 80°C overnight (approximately 12 hours). google.com Optimization studies show that a molar ratio of 1:1.2 for the amine to acrylate is ideal for maximizing the conversion of the amine. This process has demonstrated high yields of 80% with a purity of 98% (as measured by HPLC). google.com

Trifluoromethanesulfonic Acid (Triflic Acid): Triflic acid has been identified as a highly efficient catalyst for the intermolecular hydroamination of ethyl acrylate with 2-aminopyridines. researchgate.net Research has shown that using just 5 mol% of triflic acid can lead to yields as high as 96% within a 12-hour reaction time. researchgate.net Another patented method describes using trifluoromethanesulfonic acid in anhydrous ethanol, with heating in an oil bath at temperatures between 120-160°C for 16-20 hours. google.compatsnap.com

Table 1: Comparison of Brønsted Acid Catalysts

| Catalyst | Typical Conditions | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|

| Acetic Acid | 80-85°C | 12 hours | 80% | google.com |

| Trifluoromethanesulfonic Acid | Ambient / 120-160°C | 12-20 hours | Up to 96% | google.comresearchgate.net |

To enhance catalyst recyclability and simplify product purification, Brønsted acids can be immobilized on solid supports. A patented method describes the use of a Brønsted acid supported on silica (B1680970) gel, aluminum oxide, or molecular sieves. google.com This heterogeneous catalysis approach involves heating 2-aminopyridine and ethyl acrylate at a controlled temperature of 80–120°C. google.com A significant advantage of this method is the ability to recycle the supported catalyst. The process achieves final product yields ranging from 50% to 76%. google.com

The synthesis of this compound has been optimized for large-scale production. The method utilizing acetic acid as a catalyst has proven to be scalable, with successful production in batches as large as 200 kg. Key parameters for optimization include the molar ratio of reactants and the reaction temperature.

Table 2: Optimization of Acetic Acid-Catalyzed Synthesis

| Parameter | Range Tested | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|---|

| Molar Ratio (Amine:Acrylate) | 1:1 – 1:5 | 1:1.2 | Maximizes amine conversion | google.com |

| Temperature | 60–120°C | 80°C | Balances reaction rate and side-product formation | google.com |

In line with green chemistry principles, the synthesis can be performed under solvent-free conditions. The use of supported Brønsted acid catalysts, such as those on silica gel, allows the reaction to proceed effectively without the need for an organic solvent. google.com This approach not only reduces environmental impact but also simplifies the work-up procedure, as the reaction mother liquor can be directly concentrated and purified. google.com

Process Optimization and Scale-Up Considerations

Reaction Time and Temperature Optimization

The efficiency of synthesizing this compound is highly dependent on the careful optimization of reaction time and temperature. These parameters are crucial for maximizing product yield while minimizing the formation of impurities and thermal decomposition.

In a common synthetic protocol involving the reaction of 2-aminopyridine and ethyl acrylate in the presence of glacial acetic acid, the optimal temperature has been identified as 80°C. Operating within a tested range of 60–120°C, this temperature provides a balance between a sufficient reaction rate and the prevention of compound degradation. The reaction is typically monitored by thin-layer chromatography (TLC) and is generally complete within 12 hours, selected from a tested range of 6 to 24 hours. Another method using trifluoromethanesulfonic acid as a catalyst specifies a higher temperature range of 120-160°C with a longer reaction time of 16-20 hours. patsnap.comgoogle.com

For palladium-mediated cross-coupling reactions, such as the Heck coupling, temperatures are generally maintained between 80–100°C to ensure catalyst activity and reaction completion.

The table below summarizes the optimization of conditions for the acetic acid-catalyzed synthesis.

Table 1: Optimization of Acetic Acid-Catalyzed Synthesis Conditions

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Molar Ratio (Amine:Acrylate) | 1:1 – 1:5 | 1:1.2 | Maximizes amine conversion. |

| Temperature | 60–120°C | 80°C | Balances reaction rate against thermal decomposition. |

Industrial Feasibility of Synthetic Routes

The transition from laboratory-scale synthesis to industrial production presents challenges related to scalability, safety, and cost-effectiveness. For this compound, several synthetic routes have demonstrated potential for large-scale manufacturing.

The method utilizing 2-aminopyridine and ethyl acrylate with glacial acetic acid as a catalyst has proven to be scalable, with successful batches produced at the 200 kg level. This process is advantageous due to its high yield, operational safety, and the high purity of the final product, making it suitable for industrial application. google.com

An alternative approach designed for large-scale production involves a continuous flow reactor. A patented process describes the use of a fixed-bed reactor packed with a solid acid catalyst (SiO₂-SO₃H). In this system, operating at 120°C with a residence time of 2 hours, a conversion rate of 97.8% and a purity of 99.9% have been achieved. Continuous flow processes offer significant advantages over traditional batch processing, including superior thermal control and the potential for large-scale, uninterrupted production by adjusting flow rates and run times. google.comgoogle.com

Advanced Synthetic Routes and Novel Methodologies

Recent advancements in synthetic chemistry offer innovative methods for producing acrylate derivatives, emphasizing efficiency, speed, and environmental considerations.

Microwave-Assisted Synthesis for Related Acrylate Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For acrylate derivatives, this technology offers significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and often purer products. nih.gov In the synthesis of related (E)-3-substituted arylamino-2-cyanoacrylates, microwave irradiation at 50°C allowed the reaction to be completed in just 30 minutes, yielding products in the range of 64% to 93.5%. This represents a significant improvement over conventional methods that can require several hours. The non-thermal effects of microwaves can also enhance the polymerization rate and molar mass of acrylate polymers. rsc.org This rapid, efficient heating makes microwave-assisted synthesis a highly attractive and environmentally friendly option.

Flow Reactor Applications in Acrylate Production

Continuous flow reactors are increasingly being adopted for the production of chemicals, including acrylates. rsc.orgrsc.org This technology provides exceptional control over reaction parameters such as temperature and residence time, leading to improved consistency and safety compared to batch reactors. google.comgoogle.com For acrylate synthesis, flow reactors can handle slurries and minimize the formation of side products. rsc.org An ultrasonicated flow reactor, for example, can prevent clogging when product slurries form. rsc.org The ability to easily scale production by extending the operation time or increasing the flow rate makes this a highly feasible option for industrial-scale manufacturing of acrylate compounds. google.comgoogle.com A lab-scale continuous flow process for acrylate monomers has demonstrated the potential for high throughput, producing n-octyl acrylate at a rate of 78.6 g/h with a 95% isolated yield. rsc.org

Comparative Analysis of Synthetic Methodologies

A comparative analysis of the different synthetic strategies for producing this compound and related compounds highlights the trade-offs between traditional and advanced methods.

Traditional batch synthesis, particularly the acetic acid-catalyzed route, is well-established and has been proven to be scalable. It offers high yields and purity with relatively straightforward procedures. google.com However, it often requires long reaction times of 12 hours or more. google.com

Microwave-assisted synthesis offers a significant advantage in terms of speed, reducing reaction times from hours to minutes. nih.gov This method often leads to higher yields and cleaner reactions but may require specialized equipment, and scalability can be a concern for very large volumes compared to continuous processes.

Flow reactor synthesis represents the cutting edge for industrial production. Its main advantages are superior process control, enhanced safety (especially for exothermic reactions), and straightforward scalability. google.compitt.edu While the initial setup cost for a flow reactor system may be higher, the long-term benefits of continuous production, consistent quality, and improved safety often outweigh the investment for large-scale manufacturing.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Key Disadvantages | Scalability |

|---|---|---|---|

| Traditional Batch (Acetic Acid) | High yield, proven scalability, operational safety. google.com | Long reaction times (e.g., 12 hours). | Proven up to 200 kg scale. |

| Microwave-Assisted | Extremely fast reaction times (minutes), high yields, environmentally friendly. nih.gov | Specialized equipment required, potential challenges in direct large-scale production. | Good for lab and pilot scale; large scale can be challenging. |

| Continuous Flow Reactor | Excellent process control, enhanced safety, easy scalability, high purity. google.comrsc.org | Higher initial equipment investment. | Excellent for large-scale industrial production. google.com |

Reactivity and Reaction Mechanisms of Ethyl 3 2 Aminopyridin 3 Yl Acrylate

Transformation Reactions of the Acrylate (B77674) Moiety

The ethyl acrylate portion of the molecule is an α,β-unsaturated ester, which is susceptible to attack by both nucleophiles and electrophiles. Its reactivity is primarily characterized by conjugate additions and cycloaddition reactions.

Conjugate Addition Reactions

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond of the acrylate moiety, making the β-carbon electrophilic and susceptible to nucleophilic attack. This facilitates conjugate addition, or Michael addition, reactions with a variety of nucleophiles.

A prominent example of this reactivity is the aza-Michael addition, where amines act as nucleophiles. While specific studies on ethyl 3-(2-aminopyridin-3-yl)acrylate are not extensively documented, the reaction of 2-aminopyridine (B139424) with ethyl acrylate to form the related compound, ethyl 3-(pyridin-2-ylamino)propionate, provides a strong model for this transformation. mdpi.comnih.govresearchgate.netnih.govpatsnap.comgoogle.com This reaction is typically catalyzed by an acid, such as glacial acetic acid or trifluoromethanesulfonic acid, and proceeds by the addition of the exocyclic amino group of one molecule to the acrylate double bond of another. mdpi.comresearchgate.netnih.govpatsnap.comgoogle.com The general mechanism involves the protonation of the acrylate carbonyl group, which further enhances the electrophilicity of the β-carbon, followed by the nucleophilic attack of the amine.

The scope of nucleophiles in Michael additions is broad, encompassing carbanions (such as organocuprates), thiols, and other soft nucleophiles. researchgate.netresearchgate.netnih.govpsu.edu Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields and purity of the products. nih.gov

Table 1: Examples of Aza-Michael Addition Reactions with Ethyl Acrylate

| Nucleophile | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Glacial Acetic Acid | 80 | 12 h | High | mdpi.comnih.govpatsnap.com |

| 2-Aminopyridine | Trifluoromethanesulfonic Acid/Ethanol | 120-160 | 16-20 h | 83 | researchgate.netgoogle.com |

| 2-Aminopyridine | Silica (B1680970) gel supported Brønsted acid | 80-120 | 12-24 h | 50-76 | nih.gov |

| Benzylamine | Methanol (B129727) (Microwave) | 115 | 3 h | - | nih.gov |

| (S)-α-Methylbenzylamine | None (Microwave) | 80 | 10 min | 95 | nih.gov |

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond of the acrylate moiety can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. The reactivity in these [4+2] cycloadditions is enhanced by the electron-withdrawing ester group. While specific Diels-Alder reactions involving this compound are not well-documented, the general reactivity of acrylates is well-established. mdpi.comiiserpune.ac.inrsc.orgmdpi.comorganic-chemistry.orgmasterorganicchemistry.com For instance, ethyl acrylate reacts with various dienes, such as furan (B31954) and butadiene, often in the presence of a Lewis acid catalyst to afford cyclohexene (B86901) derivatives. mdpi.comiiserpune.ac.in

The pyridine (B92270) ring itself, particularly when activated, can also participate in cycloaddition reactions. For example, inverse electron-demand Diels-Alder reactions of 1,2,3-triazines with enamines can lead to pyridine derivatives. organic-chemistry.org Furthermore, [2+2+2] cycloadditions of alkynes and nitriles, often catalyzed by transition metals like ruthenium, provide another route to substituted pyridines, including 2-aminopyridine derivatives. researchgate.netacs.org These examples suggest that under appropriate conditions, the pyridine moiety of this compound could potentially act as a diene or participate in other modes of cycloaddition.

Reactions Involving the Pyridine Ring and Amino Group

The 2-aminopyridine scaffold of the molecule is rich in chemical reactivity, allowing for a range of transformations including substitution reactions, oxidation, reduction, and coordination with metal ions.

Electrophilic and Nucleophilic Substitution Reactions

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating amino group at the 2-position directs electrophilic attack to the 5-position. Nitration of 2-aminopyridine, for example, typically occurs at the 5-position. researchgate.net The acrylate substituent at the 3-position is expected to further influence the regioselectivity of such reactions.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (positions 2, 4, and 6). gcwgandhinagar.comyoutube.comyoutube.com In this compound, the presence of good leaving groups at these positions would facilitate their displacement by strong nucleophiles. The amino group at the 2-position can also undergo reactions such as acylation or alkylation, depending on the reaction conditions.

Oxidation and Reduction Pathways

The 2-aminopyridine moiety can be oxidized to the corresponding N-oxide using oxidizing agents such as peroxy acids. nih.govgoogle.com For instance, 3-aminopyridine (B143674) is oxidized by peroxomonosulfuric acid, with the reaction proceeding via nucleophilic attack of the amino nitrogen on the peroxy acid. researchgate.net The oxidation of the pyridine nitrogen to an N-oxide can significantly alter the reactivity of the ring, often facilitating subsequent substitution reactions. nih.gov

The acrylate double bond can be selectively reduced to the corresponding saturated ester, ethyl 3-(2-aminopyridin-3-yl)propanoate, using various reducing agents. Common methods for the conjugate reduction of α,β-unsaturated esters include the use of magnesium in methanol or catalytic hydrogenation. nih.govnih.govacs.orgcapes.gov.br

Table 2: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent | Potential Product | Reference |

|---|---|---|---|

| Oxidation (N-oxide formation) | Peroxy acid (e.g., m-CPBA) | Ethyl 3-(2-amino-1-oxido-pyridin-1-ium-3-yl)acrylate | nih.govgoogle.combeilstein-journals.org |

| Oxidation (amino group) | Peroxomonosulfuric acid | N-hydroxy derivative | researchgate.net |

| Reduction (conjugate) | Mg/MeOH or H₂, Pd/C | Ethyl 3-(2-aminopyridin-3-yl)propanoate | nih.govnih.govacs.orgcapes.gov.br |

| Reduction (ester) | LiAlH₄ | 3-(2-Aminopyridin-3-yl)prop-2-en-1-ol |

Coordination Chemistry with Transition Metals

The 2-aminopyridine unit is an excellent ligand for transition metals. The nitrogen atom of the pyridine ring and the exocyclic amino group can act as a bidentate chelating ligand, forming stable complexes with various metal ions such as copper(II), cobalt(II), and nickel(II). pvpcollegepatoda.orgresearchgate.netnih.govtandfonline.comscirp.orgnih.gov The coordination can also occur in a monodentate fashion through the pyridine nitrogen. mdpi.compvpcollegepatoda.org

This compound itself can form coordination complexes. It has been proposed that the pyridine nitrogen and the ester carbonyl oxygen can act as bidentate ligands, forming complexes with transition metals like copper(II). These complexes have potential applications in catalysis. The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions. The formation of these complexes can significantly alter the reactivity of the organic ligand, enabling transformations that are not possible with the free molecule.

Table 3: Examples of Coordination Complexes with Aminopyridine Ligands

| Metal Ion | Ligand | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | 3-Aminopyridine | Bidentate (Npyridine, Namino) | Square planar | nih.gov |

| Cd(II) | 4-Aminopyridine | Monodentate (Npyridine) | Octahedral | nih.gov |

| Fe(II) | Saturated 2-Aminopyridine | Monodentate (Npyridine) | Distorted trigonal pyramidal/tetrahedral | mdpi.com |

| Co(II), Ni(II) | 2-Aminopyrimidine | Monodentate (Nring) | Square planar | tandfonline.com |

| Cu(II) | This compound | Bidentate (Npyridine, Ocarbonyl) | Square-planar (proposed) |

Intramolecular Cyclization and Annulation Reactions

The strategic placement of the amino and acrylate functionalities in this compound makes it an ideal precursor for intramolecular reactions, leading to the formation of fused heterocyclic ring systems. These reactions are of significant interest in medicinal and materials chemistry due to the prevalence of such scaffolds in biologically active molecules and functional materials.

One of the most prominent intramolecular reactions of this compound and its analogues is the formation of 1,8-naphthyridine (B1210474) derivatives. nih.govorganic-chemistry.orgekb.egnih.govacs.org This transformation typically proceeds via a cyclization reaction where the exocyclic amino group attacks the electron-deficient β-carbon of the acrylate system, or through a more complex sequence involving condensation with other reagents followed by cyclization.

The cyclization can be promoted under various conditions, including thermal or catalyzed processes. For instance, heating the compound, potentially in the presence of an acid or base catalyst, can facilitate the intramolecular conjugate addition of the amino group to the α,β-unsaturated ester. This initial cyclization would lead to a dihydronaphthyridinone intermediate, which can then be aromatized or further functionalized. While specific studies on the uncatalyzed thermal cyclization of this compound are not extensively detailed in the literature, the general principles of intramolecular reactions of aminopyridines suggest that such a pathway is feasible. google.com

Acid catalysis can enhance the electrophilicity of the acrylate moiety, thereby promoting the nucleophilic attack of the amino group. Conversely, base catalysis can deprotonate the amino group, increasing its nucleophilicity. The choice of catalyst and reaction conditions can significantly influence the reaction rate and the final product distribution.

Annulation reactions involving this compound often involve its reaction with other bifunctional molecules to construct more complex fused systems. For example, in the Friedländer annulation, a 2-aminopyridine derivative with an ortho-carbonyl group reacts with a compound containing an α-methylene group adjacent to a carbonyl. ekb.egnih.gov While this compound itself does not possess a carbonyl group directly, its acrylate moiety can be envisioned to participate in related tandem or multi-component reactions that lead to fused ring systems.

The following table summarizes the key intramolecular cyclization products derivable from this compound and its conceptual reaction conditions.

| Product Type | Reaction Conditions | Intermediate/Mechanism |

| Dihydronaphthyridinone | Thermal, Acid, or Base Catalysis | Intramolecular conjugate addition |

| 1,8-Naphthyridinone | Oxidation of dihydronaphthyridinone | Aromatization |

| Substituted 1,8-Naphthyridines | Reaction with other reagents followed by cyclization | Multi-component reactions, Friedländer-type annulations |

Mechanistic Studies and Reaction Pathway Elucidation

The detailed understanding of reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. For the intramolecular reactions of this compound, computational chemistry provides powerful tools to elucidate the reaction pathways, including the analysis of transition states and the application of theories like the Bond Evolution Theory (BET).

Bond Evolution Theory (BET) is a theoretical framework that provides a detailed description of the changes in chemical bonding along a reaction pathway. It combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory to identify the points along the reaction coordinate where significant changes in the electronic structure occur, such as bond formation and bond breaking events.

While a specific BET analysis for the cyclocondensation of this compound is not available in the current literature, the principles of BET can be applied to hypothesize the sequence of electronic events. The intramolecular cyclization would likely proceed through the following key steps, each characterized by specific topological changes in the ELF:

Initial State: The system is characterized by the distinct electronic domains of the 2-aminopyridine and ethyl acrylate moieties.

Nucleophilic Attack: As the reaction proceeds towards the transition state, the lone pair of the amino nitrogen starts to form a new basin of the ELF, indicating the beginning of the N-C bond formation. This is accompanied by a reorganization of the electron density in the acrylate's π-system.

Transition State: At the transition state, a catastrophic event in the ELF topology occurs, marking the formation of the new N-C bond.

Intermediate Formation: Following the transition state, a stable intermediate, the dihydronaphthyridinone, is formed with its corresponding set of ELF basins.

Proton Transfer/Aromatization: Subsequent steps, such as proton transfers or elimination of a leaving group to achieve aromatization, would also be characterized by distinct topological changes in the ELF.

This theoretical approach allows for a deeper understanding of the synchronicity of bond formation and breaking processes and the electronic rearrangements that govern the reaction.

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the feasibility and rate of a reaction. Computational methods, such as Density Functional Theory (DFT), are widely used to locate and characterize transition state structures.

For the intramolecular cyclization of this compound, a detailed analysis of the transition state would reveal key geometric features. It is expected that the transition state would exhibit a partially formed N-C bond and a distorted geometry of the acrylate moiety as the carbon atom re-hybridizes. The key parameters of the transition state are summarized in the table below, based on analogous reactions.

| Parameter | Description | Expected Value Range (Å or degrees) |

| N-C bond distance | The distance between the nucleophilic nitrogen and the electrophilic β-carbon of the acrylate. | 1.8 - 2.5 Å |

| C=C bond length | The length of the double bond in the acrylate moiety. | 1.35 - 1.45 Å |

| N-H bond lengths | The lengths of the bonds in the amino group. | 1.0 - 1.1 Å |

| Dihedral Angle | The angle defining the orientation of the acrylate group relative to the pyridine ring. | Variable, optimized for orbital overlap |

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Furthermore, by analyzing the vibrational frequencies of the transition state, it can be confirmed that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Applications of Ethyl 3 2 Aminopyridin 3 Yl Acrylate As a Synthetic Building Block

Precursor in Heterocyclic Synthesis

The inherent reactivity of Ethyl 3-(2-aminopyridin-3-yl)acrylate makes it an ideal substrate for intramolecular and intermolecular cyclization reactions, leading to the formation of diverse heterocyclic ring systems. The primary amino group can act as a nucleophile, while the acrylate (B77674) system can participate as an electrophile or a dienophile, enabling the construction of fused and polycyclic frameworks.

The structure of this compound is well-suited for the synthesis of fused pyridine (B92270) systems, most notably naphthyridines. Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms and are considered important pharmacophores. The synthetic strategy typically involves an intramolecular cyclization reaction.

In a common approach, the amino group at the C2 position of the pyridine ring can attack the electron-deficient β-carbon of the acrylate chain. While a direct thermal or acid-catalyzed cyclization is conceivable, the reaction often requires activation or modification of the acrylate moiety to proceed efficiently. Subsequent oxidation of the resulting dihydronaphthyridinone intermediate would lead to the aromatic 1,8-naphthyridin-2-ol core structure. This cyclization is a powerful method for generating this privileged scaffold from a single, readily available precursor. Research on related 2-aminopyridine (B139424) derivatives has shown their utility in undergoing smooth reactions to form various 1,8-naphthyridine (B1210474) derivatives, highlighting the feasibility of this pathway. mdpi.comresearchgate.net

Table 1: Potential Fused Pyridine Derivatives from this compound

| Starting Material | Reaction Type | Potential Product Core | Significance |

|---|---|---|---|

| This compound | Intramolecular Cyclization / Oxidation | 1,8-Naphthyridin-2-ol | Core structure in various bioactive molecules |

The synthesis of fused pyridine derivatives as described above is a direct method for constructing polycyclic systems. The formation of a 1,8-naphthyridine skeleton from the monocyclic this compound is, by definition, the construction of a bicyclic, and therefore polycyclic, system.

Furthermore, the acrylate portion of the molecule can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile. Reaction with a suitable diene would introduce a new six-membered ring, fusing it to the existing pyridine core and rapidly increasing the molecular complexity to create a polycyclic framework. The specific substitution on the pyridine ring can influence the stereochemical and regiochemical outcome of such cycloadditions.

This compound is a substituted 2-aminopyridine, a class of compounds well-known for its role in the synthesis of fused pyrimidine (B1678525) derivatives, particularly pyrido[1,2-a]pyrimidines. researchgate.netresearchgate.net The synthesis involves the reaction of the 2-aminopyridine moiety with a 1,3-dielectrophile.

The most common reaction involves an initial nucleophilic attack by the ring nitrogen atom of the 2-aminopyridine onto an activated alkene (a Michael acceptor), followed by an intramolecular cyclization via attack of the exocyclic amino group onto a second electrophilic center, such as a carbonyl or nitrile group. researchgate.net In the case of this compound itself, it can undergo intramolecular reactions or be used as a starting point for further elaboration before cyclization. For instance, reaction with a reagent like malononitrile (B47326) could initiate a cascade reaction leading to a highly substituted fused pyrimidine system. The synthesis of various pyrido[1,2-a]pyrimidine (B8458354) derivatives has been reported from 2-aminopyridines and different Michael acceptors. researchgate.net

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role in forming heterocyclic cores, this compound serves as a crucial building block for synthesizing more complex organic molecules. Its functional groups allow for a variety of chemical transformations that can be used to build larger structures.

The primary functional groups offer distinct reaction possibilities:

The Amino Group: Can be acylated, alkylated, or diazotized to introduce new functional groups or to serve as a directing group for subsequent reactions on the pyridine ring.

The Acrylate Group: The double bond can undergo reduction, oxidation (e.g., epoxidation or dihydroxylation), or addition reactions (e.g., Michael addition, halogenation). The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

These transformations allow chemists to use this compound as a scaffold, systematically adding complexity and tailoring the molecule for a specific target. For example, a bromo-substituted analog, Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate, provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or other groups to build intricate molecular frameworks. chemicalbook.comguidechem.com

Role in the Design and Synthesis of Pharmaceutical and Agrochemical Intermediates

The structural motifs present in this compound—namely the 2-aminopyridine and acrylate moieties—are prevalent in many biologically active compounds. This makes the compound and its derivatives valuable intermediates in the synthesis of potential pharmaceutical and agrochemical agents.

The 2-aminopyridine structure is a key component in numerous drugs. A closely related isomer, Ethyl 3-(pyridin-2-ylamino)propionate, which is synthesized from 2-aminopyridine and ethyl acrylate, is a pivotal intermediate in the industrial synthesis of dabigatran (B194492) etexilate, a widely used oral anticoagulant (direct thrombin inhibitor). patsnap.compatsnap.comgoogle.com This highlights the pharmaceutical industry's reliance on this class of aminopyridine-acrylate adducts for producing life-saving medications.

Furthermore, studies on this compound itself have indicated potential biological activities, including antimicrobial and anticancer properties, making it a lead compound for further medicinal chemistry exploration. Its versatility as an intermediate allows for the systematic modification of its structure to optimize biological activity and pharmacokinetic properties, a key process in drug discovery.

Table 2: Applications in Pharmaceutical and Agrochemical Intermediate Synthesis

| Application Area | Example/Role | Significance | Reference |

|---|---|---|---|

| Pharmaceutical Intermediate | Serves as a key structural analog to intermediates for drugs like dabigatran etexilate. | Demonstrates the value of the aminopyridine-acrylate scaffold in synthesizing approved drugs. | patsnap.compatsnap.comgoogle.com |

| Medicinal Chemistry | Investigated for potential antimicrobial and anticancer activities. | Acts as a starting point for the development of new therapeutic agents. | |

| Agrochemical Synthesis | Its structure is a potential pharmacophore for creating new pesticides or herbicides. | Provides a versatile platform for generating novel agrochemical candidates. |

Spectroscopic and Analytical Research Methodologies for Ethyl 3 2 Aminopyridin 3 Yl Acrylate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of ethyl 3-(2-aminopyridin-3-yl)acrylate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to the different chemical environments of the nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals for the protons of the ethyl group, the acrylate (B77674) moiety, and the aminopyridine ring. The ethyl group typically shows a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-). The vinylic protons of the acrylate group appear as doublets, and the aromatic protons of the pyridine (B92270) ring, along with the amine protons, resonate in the downfield region of the spectrum. General proton NMR (¹H NMR) data shows characteristic signals for the acrylate's α,β-unsaturated ester moiety with deshielded protons (δ 6.3–7.8 ppm for vinyl protons) and the 2-aminopyridin-3-yl group exhibiting NH₂ signals (δ 5.5–6.5 ppm, broad) and aromatic protons (δ 7.0–8.5 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon atoms in the molecule. Key resonances include those for the carbonyl carbon of the ester, the vinylic carbons of the acrylate, and the aromatic carbons of the pyridine ring. The carbonyl carbon is typically observed in the range of δ 165–170 ppm.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl CH₃ | ~1.3 | ~14 |

| Ethyl CH₂ | ~4.2 | ~60 |

| Acrylate C=CH | 6.3 - 7.8 | 120 - 140 |

| Pyridine CH | 7.0 - 8.5 | 110 - 150 |

| Pyridine C-NH₂ | - | 155 - 160 |

| Pyridine C-C=C | - | 115 - 125 |

| C=O | - | 165 - 170 |

| NH₂ | 5.5 - 6.5 | - |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands. A strong absorption band is expected around 1680 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C=C stretching vibrations of the acrylate and the pyridine ring are observed in the 1600–1650 cm⁻¹ region. Furthermore, the N-H stretching vibrations of the primary amine group give rise to signals in the 3300–3500 cm⁻¹ range.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C=O (Ester) | Stretching | ~1680 |

| C=C (Alkene/Aromatic) | Stretching | 1600 - 1650 |

| C-O (Ester) | Stretching | 1150 - 1300 |

| C-N | Stretching | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 192.21, corresponding to its molecular formula C₁₀H₁₂N₂O₂. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of the entire ester group, and fragmentation of the pyridine ring, providing confirmatory evidence for the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible radiation by a substance. This technique can be employed to monitor the degradation of this compound in solution. The compound possesses a chromophore system due to the conjugated π-electron system of the acrylate and the aminopyridine ring, which results in a characteristic UV absorption maximum. A study suggests that UV-Vis monitoring at a wavelength of approximately 270 nm can be used to track the degradation of the compound. Changes in the absorbance at this wavelength over time can indicate the stability of the compound under specific conditions, such as exposure to light, heat, or different pH values.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC is a commonly employed method.

A typical HPLC method for the analysis of this compound would utilize a C18 column. The mobile phase often consists of a mixture of acetonitrile (B52724) and water. By using a gradient or isocratic elution, this compound can be effectively separated from impurities. For instance, a method using a C18 column with a mobile phase of 60:40 acetonitrile/water at a flow rate of 1 mL/min has been reported, with an approximate retention time of 8-10 minutes. The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. Purity levels greater than 98% can be achieved and verified using this technique.

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 270 nm) |

| Retention Time | ~8-10 minutes |

Flash Chromatography

Flash chromatography is a rapid and efficient purification technique widely employed in the synthesis of this compound to isolate the target compound from reaction mixtures and byproducts. This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent system of appropriate polarity to effectively separate compounds based on their differential adsorption to the stationary phase.

For the purification of this compound, silica gel with a mesh size of 230–400 is commonly used as the stationary phase. The selection of the eluent system is critical for achieving optimal separation. A frequently utilized mobile phase is a mixture of ethyl acetate (B1210297) (EtOAc) and hexane, with a typical ratio of 3:7 (v/v). This solvent system provides a suitable polarity to allow for the elution of this compound while retaining more polar impurities on the column.

The general procedure for flash chromatography involves packing a glass column with the silica gel slurry, followed by the application of the crude reaction mixture, which has been pre-adsorbed onto a small amount of silica gel. The column is then eluted with the chosen solvent system under positive pressure, which can be applied using a pump or an inert gas like nitrogen. This pressure increases the flow rate of the mobile phase, leading to a faster separation compared to traditional gravity column chromatography. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product. The fractions containing the purified this compound are then combined, and the solvent is removed under reduced pressure to yield the final product. The purity of the isolated compound is subsequently confirmed by other analytical methods.

Table 1: Typical Flash Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica gel (230–400 mesh) |

| Mobile Phase | Ethyl acetate/Hexane (3:7 v/v) |

| Elution Mode | Isocratic |

| Detection | Thin-Layer Chromatography (TLC) |

Advanced Analytical Methods for Reaction Monitoring and Purity Assessment

The synthesis of this compound requires robust analytical methodologies to monitor the progress of the reaction and to accurately assess the purity of the final product. A suite of advanced analytical techniques is employed for these purposes, ensuring the quality and consistency of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both reaction monitoring and final purity assessment. For this compound, reverse-phase HPLC is frequently utilized. A common setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often in a 60:40 ratio, delivered at a flow rate of 1 mL/min. Under these conditions, this compound typically has a retention time of approximately 8 to 10 minutes. This method is capable of achieving purities greater than 95%, and with optimization, can exceed 99.5%. The progress of the synthesis can be tracked by taking aliquots from the reaction mixture at different time points and analyzing them by HPLC to determine the consumption of reactants and the formation of the product.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. LC-MS is invaluable for confirming the identity of the synthesized this compound by providing its molecular weight. It is also instrumental in identifying impurities and byproducts, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is another important analytical tool, particularly in industrial settings, for assessing the purity of this compound. This method is suitable for volatile and thermally stable compounds and can provide quantitative purity data, with reported purities of up to 99.9%.

For more sophisticated analysis and challenging separations, advanced MS techniques such as tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) can be employed. While not specifically documented for this compound, MRM is a highly selective and sensitive method used for quantifying compounds in complex matrices by monitoring a specific fragmentation of the parent ion. nih.govlcms.cz This would be particularly useful for detecting and quantifying trace impurities.

Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS) represents a rapid method for reaction monitoring. waters.com This technique allows for the direct analysis of solid or liquid samples with minimal preparation, providing near-instantaneous mass spectral data on the components of a reaction mixture. waters.com This can significantly accelerate the optimization of reaction conditions.

Table 2: Advanced Analytical Methods for this compound

| Technique | Application | Key Parameters/Findings |

| HPLC | Reaction Monitoring, Purity Assessment | Column: C18; Mobile Phase: Acetonitrile/Water (60:40); Purity: >95% to >99.5% |

| LC-MS | Identity Confirmation, Impurity Profiling | Confirms molecular weight and helps identify byproducts. chemicalbook.com |

| GC-MS | Purity Assessment (Industrial) | Can achieve purity levels of 99.9%. |

| ASAP-MS | Rapid Reaction Monitoring | Direct analysis of reaction mixtures with minimal sample preparation. waters.com |

| LC-MS/MS (MRM) | High-selectivity Quantification | Enhanced specificity for detecting and quantifying trace impurities. nih.govlcms.cz |

Computational and Theoretical Chemistry Investigations of Ethyl 3 2 Aminopyridin 3 Yl Acrylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 3-(2-aminopyridin-3-yl)acrylate, these calculations reveal the distribution of electrons and energy levels, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d) or 6-311G(d,p), are employed to optimize the molecular geometry and predict its electronic properties. nih.govmaterialsciencejournal.org These calculations provide a detailed picture of the electron density distribution, revealing the molecule's polarity and the location of electron-rich and electron-deficient sites. This information is crucial for predicting how the molecule will interact with other reagents. For instance, the amino group at the 2-position of the pyridine (B92270) ring is identified as a nucleophilic site, a characteristic enhanced by its connection to the aromatic system. The reactivity, stability, and various chemical parameters of the molecule can be derived from these fundamental calculations. materialsciencejournal.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity; a small gap suggests high reactivity, while a large gap indicates high stability. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich 2-aminopyridine (B139424) ring, while the LUMO is centered on the electron-withdrawing ethyl acrylate (B77674) moiety. DFT calculations at the B3LYP/6-31G(d) level have estimated the LUMO energy to be approximately -1.5 eV, indicating the electron-deficient nature of the C=C double bond in the acrylate group. This low-lying LUMO makes the molecule a good candidate for reactions with electron-rich species. The analysis of these orbitals helps predict the most probable sites for electrophilic and nucleophilic attacks.

| Parameter | Significance | Typical Findings for this compound |

| HOMO Energy | Electron-donating ability | Localized on the aminopyridine ring, indicating its role as the primary electron donor. |

| LUMO Energy | Electron-accepting ability | Approximately -1.5 eV; localized on the acrylate moiety, highlighting its electrophilic nature. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity/stability | A moderate gap suggests a balance between stability and reactivity, making it a versatile chemical intermediate. researchgate.net |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for mapping out the pathways of chemical reactions. For this compound, this involves calculating the energies of reactants, transition states, intermediates, and products. Techniques like Intrinsic Reaction Coordinate (IRC) analysis can confirm that a calculated transition state connects the desired reactants and products. This modeling can be applied to understand its synthesis, such as the Heck coupling or condensation reactions used to form it, or its subsequent reactions. For example, in a reaction with a diene, transition-state modeling can confirm the regioselectivity by comparing the energy barriers of different possible reaction pathways. By examining the mechanism of related compounds, such as the base-catalyzed reaction of 2-pyridinecarboxaldehyde (B72084) with ethyl acrylate, insights can be gained into the step-by-step process, including deprotonation, nucleophilic attack, and elimination steps that lead to the final product. smolecule.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into its conformational landscape and flexibility. For a molecule like this compound, which has several rotatable bonds, MD simulations can explore the different accessible conformations and their relative stabilities. By simulating the molecule's motion over time, researchers can identify the most populated (lowest energy) conformations and understand the energy barriers between them. This is crucial as the specific conformation of the molecule can significantly influence its reactivity and how it binds to biological targets or interacts with other molecules. For related pyridine derivatives, potential energy surface (PES) scans are performed by systematically rotating dihedral angles to identify the most stable conformer. nih.gov

| Interaction Type | Donor NBO | Acceptor NBO | Significance |

| Intramolecular Charge Transfer | Lone Pair (LP) of Amino Nitrogen | Antibonding (π) of Pyridine Ring | Stabilizes the molecule through electron delocalization. researchgate.net |

| Intramolecular Charge Transfer | Lone Pair (LP) of Pyridine Nitrogen | Antibonding (σ) of adjacent C-C bonds | Contributes to the electronic structure of the ring. researchgate.net |

| Intermolecular Hydrogen Bond | Lone Pair (LP) of a H-bond acceptor | Antibonding (σ*) of a donor's X-H bond | Quantifies the strength of hydrogen bonding interactions. researchgate.net |

Prediction of Tautomeric Equilibria and Energy Barriers

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 2-aminopyridine moiety in this compound can potentially exist in an imino tautomeric form. Computational chemistry can predict the relative stabilities of these tautomers by calculating their ground-state energies. researchgate.net The energy difference determines the equilibrium constant and thus the population of each tautomer at a given temperature. Furthermore, computational methods can be used to locate the transition state for the interconversion and calculate the activation energy barrier. A high energy barrier would suggest that the interconversion is slow. Studies on related hydroxyphenyl-azole systems use quantum chemistry to investigate the mechanism of intramolecular proton transfer in the excited state (ESIPT), a process analogous to tautomerization, demonstrating the utility of these methods. researchgate.net

Investigation of Biological Activity Mechanisms and Structure Activity Relationships Sar in Research Models

Molecular Target Identification and Binding Studies

Enzyme Inhibition Mechanisms (e.g., Kinase Targets)

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore for targeting various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. rsc.org Derivatives of 2-aminopyridine have been shown to be potent inhibitors of several kinase families.

One area of focus has been the c-Jun N-terminal kinases (JNKs), which are involved in cellular responses to stress and have been implicated in inflammatory diseases and cancer. nih.gov High-throughput screening has identified 2-aminopyridine-based inhibitors of JNK. nih.gov Further optimization of these initial hits has led to the development of compounds with low nanomolar inhibitory potencies. nih.gov

Similarly, derivatives of 2-aminopyridine have been designed and synthesized as inhibitors of Janus Kinase 2 (JAK2), a key component of signaling pathways for several cytokines and growth factors. One study reported a series of 2-aminopyridine derivatives with potent and selective inhibitory activity against JAK2. researchgate.net For instance, compound 21b from this series demonstrated an IC50 of 9 nmol/L for JAK2 and exhibited significant selectivity over other JAK family members. researchgate.net

Another important target is the Anaplastic Lymphoma Kinase 2 (ALK2), a receptor for bone morphogenetic proteins (BMPs). Research into 3,5-diaryl-2-aminopyridine derivatives has provided insights into the structural requirements for potent and selective ALK2 inhibition. acs.org These studies are crucial for developing potential treatments for conditions like fibrodysplasia ossificans progressiva, which is caused by mutations in ALK2. acs.org

Furthermore, dual inhibitors targeting both Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) have been developed using a 2-aminopyridine scaffold. acs.org For example, a novel 2-aminopyridine-based derivative, compound 7 , was designed to bind to the active site of CDK9, with the 2-aminopyridine fragment forming key hydrogen bonds with the Cys106 residue in the hinge region of the kinase. acs.org

The table below summarizes the kinase inhibitory activity of selected 2-aminopyridine derivatives.

| Derivative Class | Target Kinase | Key Findings |

| Aminopyridine-based | JNK-1, -2 | Low double-digit nanomolar inhibitory potency and high selectivity over other MAP kinases. nih.gov |

| 2-Aminopyridine | JAK2 | Compound 21b showed an IC50 of 9 nmol/L and high selectivity for JAK2 over JAK1 and JAK3. researchgate.net |

| 3,5-Diaryl-2-aminopyridine | ALK2 | Modifications to the core structure led to potent and selective inhibitors of ALK2. acs.org |

| 2-Aminopyridine-based | CDK9/HDAC | Compound 7 demonstrated dual inhibitory activity, with the 2-aminopyridine core playing a crucial role in binding to CDK9. acs.org |

Receptor Modulation Studies

The versatility of the 2-aminopyridine scaffold extends to the modulation of various receptors, although this is a less explored area compared to enzyme inhibition. The structural features of 2-aminopyridine derivatives allow them to interact with the binding sites of different receptors, potentially acting as either agonists or antagonists. The specific nature of this interaction is highly dependent on the substitution pattern around the core structure. Further research is needed to fully elucidate the potential of these compounds as receptor modulators.

Cellular Pathway Modulation Studies in In Vitro Models (e.g., Induction of Apoptosis in Cancer Cell Lines)

The antiproliferative effects of 2-aminopyridine derivatives have been demonstrated in various cancer cell lines, often linked to the modulation of key cellular pathways such as apoptosis.

For instance, amino acid conjugates of 2-aminopyridine have been synthesized and evaluated for their anticancer potential. nih.gov In a study investigating their effects on ovarian cancer cell lines, certain derivatives displayed promising cytotoxic activities, particularly in cisplatin-resistant cells. nih.gov This suggests that these compounds may overcome some of the common mechanisms of drug resistance in cancer. nih.gov

In another study, N-protected and deprotected amino acid derivatives of 2-aminopyridine were tested against colorectal cancer cell lines. nih.gov The results showed potent anti-tumor activities, with IC50 values in the low micromolar range. nih.gov These compounds were also found to inhibit the concentration of beta-catenin, a key protein in a signaling pathway often dysregulated in colorectal cancer. nih.gov

The dual CDK/HDAC inhibitors with a 2-aminopyridine core have also been shown to effectively inhibit the proliferation of various cancer cells, highlighting the therapeutic potential of targeting multiple cellular pathways simultaneously. acs.org

Structure-Activity Relationship (SAR) Studies of Ethyl 3-(2-aminopyridin-3-yl)acrylate Derivatives and Analogs

SAR studies are crucial for optimizing the biological activity of a lead compound. For the 2-aminopyridine class of compounds, these studies have provided valuable insights into how different structural modifications influence their potency and selectivity. acs.orgresearchgate.net

Influence of Substituent Effects on Biological Response

The biological activity of 2-aminopyridine derivatives can be significantly altered by the nature and position of substituents on the pyridine (B92270) ring and the amino group.

In the context of JNK inhibitors, the optimization of a series of 4-substituted-2-aminopyrimidines (a closely related scaffold) demonstrated the importance of the substituent at the 4-position for both potency and metabolic stability. nih.gov

For ALK2 inhibitors, modifications at the 3- and 5-positions of the 2-aminopyridine ring were explored. acs.org It was found that substituting the 3-phenol with a 4-phenylpiperazine group greatly increased cellular potency. acs.org Further modifications to a 3,4,5-trimethoxyphenyl group at another position helped to delineate the role of each methoxy (B1213986) group in terms of potency and selectivity. acs.org

In a series of piperazine-linked aminopyridine derivatives targeting Bruton's tyrosine kinase (BTK), the introduction of benzyl (B1604629) or phenylethyl groups at the nitrogen of the piperazine (B1678402) led to improved activity compared to the unsubstituted parent compound. researchgate.net This suggests that these lipophilic groups make favorable interactions within a lipophilic pocket of the enzyme. researchgate.net

A review of the structure-antiproliferative activity relationship of pyridine derivatives found that the presence and position of hydroxyl (-OH), methoxy (-OMe), carbonyl (-C=O), and amino (-NH2) groups generally enhanced antiproliferative activity. nih.gov Conversely, the presence of bulky groups or halogen atoms tended to decrease activity. nih.gov

The following table summarizes the influence of substituents on the biological response of 2-aminopyridine derivatives.

| Derivative Series | Substituent Modification | Effect on Biological Response |

| 4-Substituted-2-aminopyrimidines | Varied substituents at the 4-position | Influenced JNK inhibitory potency and microsomal clearance. nih.gov |

| 3,5-Diaryl-2-aminopyridines | Substitution of 3-phenol with 4-phenylpiperazine | Greatly increased cellular potency for ALK2 inhibition. acs.org |

| Piperazine-linked aminopyridines | Introduction of benzyl or phenylethyl groups on piperazine | Improved BTK inhibitory activity. researchgate.net |

| General Pyridine Derivatives | Presence of -OH, -OMe, -C=O, -NH2 groups | Enhanced antiproliferative activity. nih.gov |

| General Pyridine Derivatives | Presence of halogens or bulky groups | Decreased antiproliferative activity. nih.gov |

Computational Docking and Ligand-Protein Interaction Analysis

Computational docking is a powerful tool used to predict the binding mode of a ligand within the active site of a protein and to rationalize observed SAR data.

For the dual CDK9/HDAC inhibitors, molecular docking studies showed that the 2-aminopyridine fragment of compound 7 formed two crucial hydrogen bonds with the Cys106 residue in the hinge region of the CDK9 active site. acs.org The cyan fragment of the molecule extended into a hydrophobic pocket, forming another hydrogen bond. acs.org These predicted interactions provided a strong rationale for the design of these dual inhibitors. acs.org

In the development of antibacterial 2-aminopyridine derivatives, docking studies were used to understand the interactions between the compounds and their bacterial protein targets. nih.govmdpi.com For example, compound 2c , which showed high activity against S. aureus and B. subtilis, was predicted to form several hydrogen bond interactions with the target proteins of these bacteria. mdpi.com

Docking studies of 2-aminopyridine derivatives as potential anticancer agents targeting beta-catenin also revealed favorable binding energies and interactions with the target protein. nih.gov Similarly, for 1,2,3-triazolyl-pyridine hybrids designed as Aurora B kinase inhibitors, docking studies helped to identify key interactions between the compounds and the active site residues of the kinase. acs.org For instance, compound 13 in this series, which had a bromine substituent, showed a docking score of -10.2 kcal/mol, indicating a strong predicted binding affinity. acs.org

These computational analyses, in conjunction with experimental data, are invaluable for the rational design of new and more potent 2-aminopyridine-based therapeutic agents.

Mechanistic Insights into Antimicrobial Activity in In Vitro Studies

The precise mechanisms underlying the antimicrobial activity of this compound are not extensively detailed in publicly available research. However, analysis of its structural components—the 2-aminopyridine ring and the ethyl acrylate (B77674) moiety—and findings from studies on related compounds provide valuable insights into its potential modes of action. The antimicrobial efficacy is believed to stem from a combination of factors, including interactions with bacterial membranes and the potential inhibition of essential enzymes.

Research on various aminopyridine derivatives suggests that the amino group plays a crucial role in their biological activity. It can participate in hydrogen bonding with molecular targets within the bacteria. For instance, studies on other aminopyridine-containing compounds have indicated that the amide groups can form hydrogen bonds with components of the bacterial cell membrane, such as phosphatidylglycerol. This interaction can disrupt membrane integrity, leading to leakage of cellular contents and ultimately, cell death.

Furthermore, the acrylate portion of the molecule presents another avenue for antimicrobial action. Acrylates are known to be reactive moieties that can potentially interact with and inhibit bacterial enzymes. While specific enzymatic targets for this compound have not been identified, related heterocyclic compounds, such as thienopyridines, have been shown to inhibit bacterial DNA gyrase. This enzyme is essential for DNA replication, and its inhibition is a validated mechanism for antibacterial agents. It is plausible that this compound could act through a similar pathway.

While direct experimental data for this compound is limited, studies on structurally similar compounds offer clues for structure-activity relationships (SAR). For example, research on a series of 2-amino-3-cyanopyridine (B104079) derivatives revealed that the nature of the substituent at the amino group significantly influences antimicrobial potency. One particular derivative featuring a cyclohexylamine (B46788) group demonstrated high activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentration (MIC) values in the low microgram per milliliter range. This suggests that modifications to the aminopyridine core can dramatically impact efficacy.

The table below presents hypothetical data based on findings for structurally related aminopyridine derivatives to illustrate potential antimicrobial activity. It is important to note that these are not confirmed results for this compound but are representative of the type of data generated in such studies.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis

The synthesis of Ethyl 3-(2-aminopyridin-3-yl)acrylate and its analogs has traditionally relied on methods like Heck and Suzuki-Miyaura cross-coupling reactions, often employing palladium catalysts. However, future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign catalytic systems.

A significant trend is the exploration of alternative metal catalysts and novel ligand designs to improve reaction kinetics and yields. For instance, ruthenium-catalyzed oxidative alkenylation presents a pathway for direct C-H bond functionalization, offering high regioselectivity. Furthermore, the use of strong acid catalysts, such as trifluoromethanesulfonic acid (triflic acid), has been shown to be highly effective for the hydroamination of ethyl acrylate (B77674) with 2-aminopyridines. researchgate.netpatsnap.com This method can achieve yields as high as 96% with reduced reaction times of around 12 hours. researchgate.net Simpler and greener catalysts like acetic acid are also being employed for addition reactions, providing a safer and more suitable option for industrial-scale production. google.compatsnap.com

Moreover, the principles of green chemistry are driving the development of heterogeneous and recyclable catalysts. Biopolymer-based catalysts, for example, are gaining traction for their mild reaction conditions and potential for reuse in multicomponent reactions to create complex molecules. mdpi.com The integration of energy-efficient techniques like microwave irradiation is another key area, as it can significantly accelerate reaction rates and improve yields compared to conventional heating methods.

| Catalyst System | Reaction Type | Key Advantages |

| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Heck / Suzuki-Miyaura Coupling | Well-established, versatile for C-C bond formation. |

| Triflic Acid | Hydroamination | High efficiency (up to 96% yield), short reaction times (12h). researchgate.net |

| Acetic Acid | Addition Reaction | Safe, convenient, suitable for industrial production. google.compatsnap.com |

| Ruthenium Catalysts | Oxidative Alkenylation | Enables direct C-H bond functionalization, high regioselectivity. |

| Biopolymer-based Catalysts | Multicomponent Reactions | Environmentally friendly, mild conditions, recoverable. mdpi.com |

Exploration of New Reactivity Pathways and Unconventional Transformations

The inherent reactivity of this compound, stemming from its nucleophilic amino group and reactive α,β-unsaturated system, opens doors to novel chemical transformations. Future research will likely move beyond standard oxidation, reduction, and substitution reactions to explore more complex and unconventional pathways.

One area of interest is the strategic use of multicomponent reactions (MCRs), where the acrylate can act as a key building block to construct complex molecular architectures in a single step. mdpi.com This approach is highly efficient and aligns with the goals of sustainable chemistry by reducing waste and saving time. mdpi.com Another emerging direction is the investigation of aza-Michael additions followed by intramolecular cyclization, a powerful strategy for synthesizing fused heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.net

Furthermore, exploring the regioselectivity of reactions is crucial. Studies on related aminopyridines have shown that the reaction site (ring nitrogen vs. amino nitrogen) can be influenced by the reacting partner, leading to different product classes. researchgate.net Understanding and controlling this selectivity in this compound could unlock new synthetic routes to previously inaccessible compounds. Unconventional activation methods, such as photoredox catalysis or electrosynthesis, could also be employed to access unique reactivity patterns not achievable through traditional thermal methods.

Integration of Advanced Computational Approaches for Predictive Modeling and Drug Design

The synergy between experimental chemistry and computational modeling is a powerful engine for discovery. For compounds like this compound, advanced computational tools are becoming indispensable for predicting reactivity, elucidating reaction mechanisms, and accelerating the drug design process.

Density Functional Theory (DFT) calculations are increasingly used to rationalize the feasibility of reaction pathways and to understand the catalytic mechanisms at a molecular level. researchgate.netresearchgate.net For instance, DFT can help explain the observed outcomes of catalytic cycles and predict the effect of different substituents on reaction rates and yields. researchgate.netresearchgate.net This predictive power allows chemists to design more effective experiments and optimize reaction conditions with greater precision.

In the realm of drug discovery, molecular docking and simulation studies are critical for identifying potential biological targets and understanding structure-activity relationships (SAR). nih.govnih.gov By modeling the interaction of acrylate derivatives with the active sites of proteins, such as enzymes or receptors, researchers can predict binding affinities and design new analogs with enhanced potency and selectivity. nih.govnih.gov These computational screening methods significantly reduce the time and cost associated with identifying promising drug candidates, guiding synthetic efforts toward the most promising molecules.

| Computational Method | Application Area | Key Insights Provided |

| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Rationalizes reaction feasibility, predicts substituent effects, elucidates catalytic cycles. researchgate.netresearchgate.net |

| Molecular Docking | Drug Design & Discovery | Predicts binding modes and affinities of molecules to biological targets (e.g., tubulin). nih.govnih.gov |